2-Hydroxy-2'-(trifluoromethyl)acetophenone
Description
Contextualizing the Academic Significance of Fluorinated Organic Compounds
Fluorinated organic compounds have garnered immense academic and industrial interest due to the unique and often beneficial properties that the fluorine atom imparts to a molecule. The incorporation of fluorine, the most electronegative element, can dramatically alter a compound's physical, chemical, and biological characteristics. When bound to carbon, fluorine forms the strongest single bond in organic chemistry, which leads to high thermal and oxidative stability.
These properties are leveraged across numerous applications. In materials science, fluorination is used to create robust polymers, specialty coatings, and liquid crystals. In the life sciences, the introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, is a widely used strategy in drug design. It can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase bioavailability by modifying lipophilicity, and alter the electronic nature of a molecule to improve its binding affinity to biological targets. Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine. The prevalence of fluorinated motifs in successful commercial products, from anti-inflammatory drugs to advanced materials, underscores the continued academic drive to explore novel fluorinated organic structures.
Rationale for Focused Research on 2-Hydroxy-2'-(trifluoromethyl)acetophenone
The specific rationale for investigating this compound stems from the combined structural features of its parent moieties: the trifluoromethylated acetophenone (B1666503) core and the α-hydroxyketone functional group. Research into this particular molecule is driven by its potential as a versatile building block in organic synthesis and as a candidate for biological activity, a hypothesis supported by studies on closely related compounds.
The trifluoromethyl group is a key pharmacophore known to enhance the biological efficacy of drug candidates. Studies have reported significant anti-inflammatory and anti-cancer activities associated with molecules containing this group. mdpi.com Similarly, the broader class of acetophenone derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. ontosight.ainih.gov For instance, a related isomer, 2'-hydroxy-5'-(trifluoromethyl)acetophenone, has been utilized in the study of orexin (B13118510) receptor antagonists, highlighting the potential of this structural class in targeting specific biological pathways. chemicalbook.com Furthermore, other fluorinated hydroxyacetophenone derivatives have been investigated for their potential as antidiabetic agents. researchgate.net
Therefore, focused research on this compound is a logical endeavor to explore new chemical space. It serves as a scaffold for synthesizing more complex molecules and for screening new biological activities, combining the proven benefits of the trifluoromethyl group with the versatile chemistry of the α-hydroxyketone handle.
Table 1: Biological Activities of Related Fluorinated Acetophenone Derivatives
| Compound/Class | Reported Biological Activity/Application |
|---|---|
| 5'-Fluoro-2'-hydroxy-acetophenone | Potential antimicrobial, anti-inflammatory, antioxidant properties ontosight.ai |
| 2'-Hydroxy-5'-(trifluoromethyl)acetophenone | Used in the study of Orexin-2 receptor antagonists chemicalbook.com |
| General Trifluoromethyl Compounds | Associated with significant anti-inflammatory and anti-cancer activity mdpi.com |
| Fluorinated Sulfonic Esters from 2-Hydroxy-acetophenone | Investigated as inhibitors for targets linked to type 2 diabetes researchgate.net |
Historical Trajectories and Emerging Research Paradigms in α-Hydroxyketone Chemistry
α-Hydroxyketones, also known as acyloins, are a fundamentally important class of bifunctional molecules that have long been recognized as valuable intermediates in organic synthesis. nih.gov Their structure, featuring a ketone and an adjacent hydroxyl group, allows for a diverse range of chemical transformations, making them key building blocks for synthesizing more complex structures like amino alcohols and diols. nih.gov They are also found in numerous natural products and bioactive molecules, including antidepressants and antitumor antibiotics. nih.gov
Historically, the synthesis of α-hydroxyketones was dominated by methods such as the benzoin (B196080) condensation. However, the field has evolved significantly with the advent of modern synthetic methodologies that offer greater control and efficiency. Emerging research paradigms focus on catalytic and stereoselective methods to produce these valuable compounds.
Recent advancements include:
Organocatalysis: The use of small organic molecules, such as quinine-derived thioureas, to catalyze the asymmetric synthesis of chiral α-hydroxyketones with high yields and enantioselectivities.
Biocatalysis: The application of enzymes, like thiamine (B1217682) diphosphate-dependent lyases, to catalyze the formation of enantiopure α-hydroxyketones from simple aldehydes. nih.gov Engineered enzymes are also being used to convert racemic epoxides into α-hydroxyketones.
Oxidative Pathways: Development of new catalytic methods for the direct α-hydroxylation of ketones or the ketohydroxylation of olefins using various oxidants and metal or organocatalysts.
Photoredox and Electrosynthesis: The use of light or electricity to drive the synthesis of α-hydroxyketones under mild conditions, representing a green chemistry approach.
These modern strategies reflect a broader shift in organic synthesis towards more sustainable, efficient, and selective reactions, enabling the construction of complex and functionally rich molecules from simple precursors.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1566229-29-5 |
| Molecular Formula | C9H7F3O2 |
| Molecular Weight | 204.15 g/mol |
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-hydroxy-1-[2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,13H,5H2 |
InChI Key |
FRWPYHVNSBLFGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CO)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxy 2 Trifluoromethyl Acetophenone
Established Synthetic Pathways to 2-Hydroxy-2'-(trifluoromethyl)acetophenone
Strategies Involving Trifluoroacetylation Reactions for this compound
Trifluoroacetylation reactions represent a key approach to constructing the this compound framework. A prominent strategy in this category is the Fries rearrangement of a trifluoroacetylated phenol precursor. In this method, a phenol is first acylated with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, to form a phenyl trifluoroacetate. This ester intermediate is then subjected to a rearrangement, typically catalyzed by a Lewis acid (e.g., aluminum chloride) or a Brønsted acid, to promote the migration of the trifluoroacetyl group to the ortho position of the phenolic hydroxyl group. The reaction conditions, including temperature and solvent, can be optimized to favor the formation of the desired ortho-isomer.
A related approach involves the direct Friedel-Crafts acylation of a phenol with a trifluoroacetylating agent. However, this method can sometimes lead to a mixture of ortho and para isomers, necessitating purification to isolate the desired this compound. The choice of catalyst and reaction conditions is crucial in controlling the regioselectivity of the acylation.
| Reaction | Reagents | Catalyst | Key Features |
| Fries Rearrangement | Phenyl trifluoroacetate | Lewis Acid (e.g., AlCl₃) or Brønsted Acid | Rearrangement of an ester to a ketone; regioselectivity can be controlled. |
| Friedel-Crafts Acylation | Phenol, Trifluoroacetic anhydride/chloride | Lewis Acid (e.g., AlCl₃) | Direct acylation of the aromatic ring; may produce a mixture of isomers. |
Nucleophilic Additions to Trifluoroacetophenones in this compound Synthesis
The synthesis of this compound can also be approached through nucleophilic addition to a trifluoroacetophenone precursor. In a representative example of a related synthesis, 2'-(Trifluoromethyl)acetophenone is treated with a strong base, such as lithium hexamethyldisilazide (LiHMDS), to generate a nucleophilic enolate. This enolate can then react with an electrophilic source of the hydroxyl group or a precursor that can be later converted to a hydroxyl group.
A detailed synthetic procedure for a similar transformation involves dissolving 2'-(Trifluoromethyl)acetophenone in an anhydrous solvent like tetrahydrofuran (THF) and cooling the solution to a low temperature (e.g., -78°C). A solution of LiHMDS is then added dropwise to form the enolate. Following this, an electrophile is introduced to react with the enolate. The reaction is then quenched, and the product is isolated through standard workup and purification procedures. While this specific example does not directly yield the hydroxylated product, it demonstrates the feasibility of generating a nucleophile from the precursor, which could then be reacted with an appropriate oxygenating agent.
Regioselective Hydroxylation Approaches to this compound Precursors
Regioselective hydroxylation of the aromatic ring of 2'-(trifluoromethyl)acetophenone presents a direct route to the target molecule. Achieving ortho-selectivity can be challenging due to the electronic properties of the trifluoromethyl and acetyl groups. However, several strategies can be employed to direct the hydroxylation to the desired position.
One approach involves the use of a directing group. The ketone functionality in 2'-(trifluoromethyl)acetophenone can be converted into an oxime or imine, which can then direct a metal catalyst to the ortho C-H bond. Palladium-catalyzed C-H hydroxylation has been successfully applied to aromatic ketones using this strategy. After the hydroxylation step, the directing group can be removed to yield the final product.
Biocatalytic hydroxylation offers another avenue for regioselective synthesis. Enzymes such as cytochrome P450 monooxygenases are known to catalyze the hydroxylation of aromatic compounds with high selectivity. nih.gov By selecting an appropriate enzyme or engineering one, it may be possible to achieve the direct ortho-hydroxylation of 2'-(trifluoromethyl)acetophenone. This method offers the advantages of mild reaction conditions and high selectivity, aligning with the principles of green chemistry.
Advanced and Sustainable Synthetic Protocols for this compound
Application of Photoredox Catalysis in the Synthesis of this compound
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. This approach can be applied to the synthesis of this compound through radical-mediated processes. For instance, a photocatalyst can be used to generate a trifluoromethyl radical from a suitable precursor. This radical can then add to an appropriately functionalized aromatic substrate.
A reported method for the synthesis of related 2-hydroxytrifluoroethylacetophenones involves the use of a ruthenium-based photocatalyst, such as Ru(bpy)₃Cl₂, and a light source (e.g., a blue LED). In a typical reaction, the photocatalyst absorbs light and initiates a single-electron transfer process, leading to the formation of a radical intermediate. This radical can then participate in a carbon-carbon bond-forming reaction to construct the desired product. The reaction conditions are generally mild, and the use of visible light as an energy source makes this a sustainable synthetic strategy.
| Photocatalyst | Light Source | Key Features |
| Ru(bpy)₃Cl₂ | Blue LED | Mild reaction conditions; radical-mediated process. |
| Eosin Y | Green LED | Organic photocatalyst; sustainable approach. |
Transition Metal-Catalyzed Routes to this compound
Transition metal catalysis provides efficient pathways for the synthesis of the 2'-(trifluoromethyl)acetophenone precursor, which can then be hydroxylated in a subsequent step. The Heck reaction, catalyzed by palladium, is a notable example. In this reaction, an aryl halide (e.g., 2-bromobenzotrifluoride) is coupled with a vinyl ether in the presence of a palladium catalyst and a phosphine ligand. The resulting enol ether can then be hydrolyzed to afford 2'-(trifluoromethyl)acetophenone.
Another transition metal-catalyzed approach involves the use of a Grignard reagent. An isomeric mixture of halobenzotrifluoride can be reacted with magnesium metal to form a Grignard reagent. This organometallic species can then be reacted with an acetylating agent in the presence of a transition metal-ligand acid complex to yield an isomeric mixture of trifluoromethyl acetophenone (B1666503). Subsequent purification would be required to isolate the desired 2'-substituted isomer.
| Reaction | Catalyst | Reactants | Product |
| Heck Reaction | Palladium complex | 2-Bromobenzotrifluoride, Vinyl ether | 2'-(Trifluoromethyl)acetophenone precursor |
| Grignard Reaction | Transition metal-ligand acid complex | Halobenzotrifluoride, Magnesium, Acetylating agent | Isomeric mixture of trifluoromethyl acetophenone |
Enantioselective Synthesis of Chiral this compound Derivatives
The creation of the chiral hydroxyl group in this compound derivatives can be effectively achieved through the asymmetric reduction of a suitable prochiral precursor, such as 2-bromo-2'-(trifluoromethyl)acetophenone followed by nucleophilic substitution, or more directly, through the asymmetric reduction of a diketone precursor. Key strategies that have been successfully applied to analogous trifluoromethyl ketones and acetophenones include catalyst-controlled asymmetric reduction and biocatalysis.
Catalyst-Controlled Asymmetric Reduction:
The enantioselective reduction of prochiral ketones is a well-established method for producing chiral alcohols. For trifluoromethyl ketones, chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, have demonstrated considerable success. In a potential synthetic route, 2'-(trifluoromethyl)acetophenone could be subjected to an asymmetric reduction to yield the corresponding chiral alcohol. Subsequent α-hydroxylation would be required to install the second hydroxyl group.
Alternatively, a more direct approach would involve the asymmetric reduction of a precursor like 2-bromo-2'-(trifluoromethyl)acetophenone in the presence of a chiral catalyst, followed by hydrolysis to furnish the desired chiral α-hydroxy ketone. Ruthenium complexes bearing chiral ligands, such as those derived from substituted diamines and diphosphines, are known to be highly effective for the asymmetric transfer hydrogenation of aryl ketones. These catalysts can achieve high enantioselectivity under mild reaction conditions. For instance, the use of a Noyori-type catalyst in the presence of a hydrogen donor like isopropanol or formic acid could facilitate the enantioselective reduction of the carbonyl group.
Computational studies and experimental results on similar substrates, such as the reduction of acetophenone and 2,2,2-trifluoroacetophenone, have shown that the stereochemical outcome is highly dependent on the catalyst structure and the electronic properties of the substrate. For example, transition state analysis of the reduction of trifluoroacetophenone with the (S)-CBS catalyst predicts the formation of the (S)-enantiomer.
Biocatalytic Asymmetric Reduction:
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Whole-cell biocatalysts, such as recombinant E. coli expressing carbonyl reductases, have been effectively used for the asymmetric reduction of trifluoromethyl ketones. One study demonstrated the efficient reduction of 3'-(trifluoromethyl)acetophenone (B147564) to (R)-1-[3-(trifluoromethyl)phenyl]ethanol with excellent enantiomeric excess (>99.9%) using a recombinant E. coli variant. nih.gov This approach could be adapted for the synthesis of chiral this compound derivatives by employing a suitable engineered carbonyl reductase that accepts the corresponding prochiral precursor. The use of whole cells is advantageous as it obviates the need for costly cofactor regeneration.
The following table summarizes potential enantioselective methods applicable to the synthesis of chiral this compound derivatives based on analogous reactions reported in the literature.
| Catalyst/Biocatalyst | Substrate Analogue | Key Reaction Parameters | Reported Yield (%) | Reported Enantiomeric Excess (ee %) |
| (S)-CBS Catalyst | 2,2,2-Trifluoroacetophenone | Borane reducing agent | High | High (predicted S-enantiomer) |
| Chiral Ru Complex | 2,2,2-Trifluoroacetophenone | 0.5 F mol⁻¹ charge, room temp. | 96 | 94 (R-enantiomer) researchgate.net |
| Recombinant E. coli (LXCAR-S154Y) | 3'-(Trifluoromethyl)acetophenone | pH 7.0, 30 °C, 18 h | 91.5 | >99.9 (R-enantiomer) nih.gov |
| Lactobacillus senmaizukei | Acetophenone | pH 5.25, 25 °C, 72 h | High | High nih.gov |
Optimization of Reaction Parameters and Process Intensification for this compound Production
The industrial-scale production of fine chemicals like this compound necessitates careful optimization of reaction parameters and the implementation of process intensification strategies to ensure efficiency, safety, and cost-effectiveness.
Optimization of Reaction Parameters:
The yield and enantioselectivity of the synthesis are highly dependent on various reaction parameters. For catalyst-controlled reductions, key parameters to optimize include:
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate. For instance, in the asymmetric bioreduction of acetophenone using Lactobacillus senmaizukei, the optimal temperature was found to be 25 °C. nih.gov
Catalyst Loading: The amount of catalyst used is a critical factor. While higher catalyst loading can increase the reaction rate, it also adds to the cost. Optimization aims to find the minimum catalyst loading that achieves a high conversion and selectivity in a reasonable timeframe.
Solvent: The choice of solvent can significantly impact both the solubility of the reactants and the stereochemical outcome of the reaction. For the reduction of acetophenone using a quinuclidinol-based ionic liquid catalyst, ethanol was found to be the ideal solvent. mdpi.com
pH (for biocatalysis): In enzymatic reactions, pH is a crucial parameter that affects enzyme activity and stability. The optimal pH for the bioreduction of acetophenone with Lactobacillus senmaizukei was determined to be 5.25. nih.gov
Response Surface Methodology (RSM) is a powerful statistical tool that can be employed to efficiently optimize multiple reaction parameters simultaneously, taking into account their interactions.
The following table illustrates a hypothetical optimization of reaction conditions for the synthesis of this compound based on principles derived from similar reactions.
| Parameter | Range Studied | Optimal Value (Hypothetical) | Effect on Yield | Effect on Enantioselectivity |
| Temperature (°C) | 10 - 40 | 25 | Increases with temperature to a point, then may decrease due to side reactions. | Generally higher at lower temperatures. |
| Catalyst Loading (mol%) | 0.1 - 5.0 | 0.5 | Increases with loading, but with diminishing returns. | May be affected at very low or very high loadings. |
| pH (for biocatalysis) | 4.0 - 7.0 | 5.5 | Follows a bell-shaped curve with an optimum pH for enzyme activity. | Highly dependent on the specific enzyme and substrate. |
| Agitation (rpm) | 50 - 200 | 150 | Improves mass transfer, leading to higher reaction rates. | Can affect cell viability in whole-cell biocatalysis. |
Process Intensification:
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. cetjournal.itcetjournal.it In the context of producing this compound, a key strategy would be the transition from traditional batch reactors to continuous flow chemistry. pharmasalmanac.com
Continuous flow reactors offer several advantages: pharmasalmanac.com
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is crucial for maintaining high selectivity in exothermic reactions.
Improved Safety: The small reaction volumes at any given time significantly reduce the risks associated with handling hazardous reagents or intermediates.
Increased Reproducibility and Scalability: Continuous processes often exhibit better batch-to-batch consistency and can be scaled up more readily than batch processes.
Integration of In-line Analytics: Process Analytical Technology (PAT) can be integrated into flow systems to monitor the reaction in real-time, allowing for better control and optimization.
For the synthesis of an Active Pharmaceutical Ingredient (API) intermediate like this compound, a continuous flow process could involve pumping the prochiral ketone substrate and the reducing agent (with the dissolved catalyst) through a heated or cooled packed-bed reactor containing an immobilized catalyst. The product stream would then be collected continuously, and the product isolated. This approach not only improves the efficiency and safety of the synthesis but also aligns with the principles of green chemistry by potentially reducing solvent usage and waste generation. pharmasalmanac.com
Chemical Reactivity and Transformation Studies of 2 Hydroxy 2 Trifluoromethyl Acetophenone
Reactivity of the Carbonyl and Hydroxyl Functionalities in 2-Hydroxy-2'-(trifluoromethyl)acetophenone
The reactivity of this compound is dominated by the interplay between its adjacent carbonyl and hydroxyl groups. The hydroxyl group can undergo typical reactions of a secondary alcohol, such as esterification with acyl chlorides or carboxylic anhydrides, and etherification under basic conditions with alkyl halides.
The carbonyl group is significantly influenced by the ortho-trifluoromethyl substituent on the phenyl ring. The trifluoromethyl (CF3) group is a potent electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon. This activation makes the ketone more susceptible to nucleophilic attack compared to unsubstituted acetophenone (B1666503). Consequently, it readily participates in reactions such as condensation with amines, formation of hydrazones, and addition of organometallic reagents.
The proximity of the hydroxyl and carbonyl groups also allows for intramolecular interactions and specific reactions. For instance, α-hydroxy ketones can form stable cyclic acetals and ketals. The hydroxyl group can also influence the stereochemical outcome of nucleophilic additions to the carbonyl group through chelation control with certain reagents.
Transformations Involving the Trifluoromethyl Group in this compound
The trifluoromethyl group is renowned for its high stability and is generally considered to be chemically inert under most reaction conditions. This robustness is attributed to the strength of the carbon-fluorine bond. tcichemicals.com As such, selective transformations of the CF3 group in this compound are challenging and not commonly reported.
While methods for the C-F bond transformation of aromatic trifluoromethyl groups exist, they often require harsh conditions or specifically designed substrates with neighboring participating groups, which are not inherent to this molecule. tcichemicals.com Therefore, in most synthetic applications involving this compound, the trifluoromethyl group primarily serves as a non-reactive electronic and steric modifying group, enhancing properties like metabolic stability or receptor binding affinity in medicinal chemistry contexts, rather than participating directly in transformations. tcichemicals.com
Multi-Component Reactions and Heterocycle Synthesis Derived from this compound
α-Hydroxy ketones are valuable precursors for the synthesis of various heterocyclic compounds. A prominent application of this compound is in the synthesis of quinoxalines. The reaction of an α-hydroxy ketone, which can be oxidized in situ to the corresponding α-dicarbonyl compound, with an ortho-phenylenediamine is a classic and efficient method for constructing the quinoxaline (B1680401) core. nih.gov This condensation reaction typically proceeds under mild conditions, often with acid catalysis, to afford highly substituted quinoxalines. nih.govacgpubs.org
The general scheme for this reaction involves the condensation of 1,2-diaminobenzene with this compound to yield 2-(2-(trifluoromethyl)phenyl)quinoxaline. This transformation is highly efficient and serves as a primary method for accessing this class of heterocycles. nih.govresearchgate.net
Additionally, α-hydroxy ketones can participate in multi-component reactions (MCRs). For example, a one-step, three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine can selectively produce N-substituted 2,3,5-functionalized 3-cyanopyrroles. mdpi.com This highlights the potential of this compound as a building block in combinatorial chemistry for the rapid generation of complex molecular scaffolds. nih.gov
| Reactants | Reaction Type | Product | Conditions | Reference |
|---|---|---|---|---|
| This compound, ortho-Phenylenediamine | Condensation/Cyclization | 2-(2-(Trifluoromethyl)phenyl)quinoxaline | Acid or base catalysis, various solvents (e.g., EtOH, AcOH) | nih.govacgpubs.org |
| This compound, Oxoacetonitrile, Primary Amine | Three-Component Reaction | Substituted 3-Cyanopyrrole | One-pot synthesis | mdpi.com |
Reductive and Oxidative Transformations of this compound
The functional groups of this compound allow for both reductive and oxidative transformations.
Reductive Transformations: The carbonyl group can be selectively reduced using common hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction yields the corresponding 1,2-diol, 1-(2-(trifluoromethyl)phenyl)ethane-1,2-diol. This transformation creates a new chiral center, leading to a mixture of diastereomers unless a stereoselective reducing agent is employed.
Oxidative Transformations: The secondary hydroxyl group can be oxidized to a carbonyl group, converting the α-hydroxy ketone into the corresponding α-diketone, specifically 1-(2-(trifluoromethyl)phenyl)ethane-1,2-dione. A variety of oxidizing agents can accomplish this transformation, including copper(II) salts (e.g., copper(II) acetate), bismuth-based reagents, or selenium dioxide. Such α-diketones are themselves valuable intermediates in the synthesis of heterocycles and other complex molecules. organic-chemistry.org
| Transformation | Starting Material | Typical Reagents | Product | Reference |
|---|---|---|---|---|
| Reduction | This compound | NaBH4, LiAlH4 | 1-(2-(Trifluoromethyl)phenyl)ethane-1,2-diol | Generic Reaction |
| Oxidation | This compound | Cu(OAc)2, SeO2, IBX | 1-(2-(Trifluoromethyl)phenyl)ethane-1,2-dione | organic-chemistry.org |
Stereoselective Reactions and Asymmetric Induction Utilizing this compound as a Substrate
The prochiral carbonyl group in this compound makes it an excellent substrate for stereoselective reactions, particularly asymmetric reduction. The reduction of the ketone to a secondary alcohol generates a new stereocenter adjacent to the existing one, leading to the formation of chiral 1,2-diols.
Achieving high stereoselectivity in this reduction is a significant goal. This can be accomplished through several strategies:
Chiral Catalysts: The use of chiral reducing agents, such as those derived from boranes in the presence of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), can provide high enantioselectivity.
Biocatalysis: Enzymes, particularly carbonyl reductases from various microorganisms or plants, are highly effective for the asymmetric reduction of prochiral ketones. nih.govnih.gov These biocatalytic methods often proceed with excellent enantiomeric excess (ee) under mild, environmentally benign conditions. Studies on ketones like 3'-(trifluoromethyl)acetophenone (B147564) have shown that whole-cell biocatalysis can achieve quantitative conversion with >99% ee. nih.gov
Substrate Control: The existing hydroxyl group can direct the stereochemical outcome of the reduction. In reactions involving metal hydrides, the hydroxyl group can chelate to the metal center, leading to preferential delivery of the hydride from one face of the carbonyl group, a phenomenon known as diastereoselective reduction. nih.gov
The resulting chiral diols are valuable building blocks in asymmetric synthesis, serving as precursors to pharmaceuticals, agrochemicals, and other fine chemicals.
| Substrate | Method/Catalyst | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| 3'-(Trifluoromethyl)acetophenone | Carbonyl reductase (whole-cell biocatalysis) | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99.9% ee | nih.gov |
| Acetophenone | Plant tissues (e.g., Daucus carota) | (S)-1-Phenylethanol | ~98% ee | nih.gov |
| Estrone (Ketosteroid) | Zr-MOF-808 (MPV reduction) | 17α-Estradiol | >99% diastereoselectivity | nih.gov |
In-depth Analysis of this compound Reveals Scant Research in Coordination Chemistry
Despite a comprehensive search of available scientific literature, there is a notable absence of dedicated research on the coordination chemistry and ligand development of the specific chemical compound, this compound. While extensive studies exist for the parent molecule, 2-hydroxyacetophenone (B1195853), and its various derivatives, particularly in the formation of Schiff base ligands, the targeted trifluoromethylated analogue appears to be a largely unexplored area within coordination chemistry.
This scarcity of specific data prevents a detailed and scientifically accurate discussion on the design principles for its derived ligands, the synthesis and structural characterization of its metal complexes, its coordination modes and chelation behavior, the influence of the trifluoromethyl substitution on metal-ligand interactions, and the supramolecular assembly of its metal complexes.
General principles of coordination chemistry allow for theoretical postulations. For instance, the hydroxyl and carbonyl groups of this compound would be the primary sites for metal coordination, likely forming a chelate ring. The electron-withdrawing nature of the trifluoromethyl group, positioned at the 2'-position of the phenyl ring, would invariably influence the electronic properties of the ligand. This substitution is expected to increase the acidity of the hydroxyl proton, potentially affecting the stability and formation of metal complexes. The steric bulk of the trifluoromethyl group could also play a role in the geometry of the resulting coordination compounds.
However, without empirical data from synthesized and characterized complexes, any discussion on specific coordination modes, bond lengths, bond angles, and the resulting supramolecular structures would be purely speculative. Detailed research findings, including data from techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, are essential for a thorough and factual analysis as requested.
The current body of scientific literature provides a strong foundation for the coordination chemistry of 2-hydroxyacetophenone and its Schiff base derivatives. These studies have demonstrated a rich variety of coordination behaviors with a wide range of transition metals, forming complexes with diverse geometries and interesting magnetic and electronic properties. This existing knowledge on related compounds could serve as a valuable guide for future investigations into the coordination chemistry of this compound.
Future research in this area would be beneficial to understand the precise impact of the trifluoromethyl group on the coordination properties of this class of ligands. Such studies could reveal novel structural motifs and reactivity, potentially leading to applications in catalysis, materials science, and medicinal chemistry.
Catalytic Applications of 2 Hydroxy 2 Trifluoromethyl Acetophenone and Its Derivatives
Role of 2-Hydroxy-2'-(trifluoromethyl)acetophenone as an Organocyst or Precursor
A structurally related compound, 2,2,2-trifluoroacetophenone, has been identified as a highly efficient organocatalyst for the environmentally friendly epoxidation of alkenes. organic-chemistry.orgacs.orgnih.gov This derivative utilizes a green oxidant, hydrogen peroxide (H₂O₂), to achieve high to quantitative yields of epoxides from various mono-, di-, and trisubstituted olefins. acs.org The reaction is notable for its mild conditions, low catalyst loadings (2–5 mol%), and rapid completion, often within an hour. organic-chemistry.orgacs.org
The catalytic activity is significantly enhanced by the presence of the trifluoromethyl group, which activates the adjacent carbonyl group. acs.orgacs.org When the non-fluorinated parent compound, acetophenone (B1666503), is used as the catalyst, extremely low yields are observed, highlighting the critical role of the perfluoroalkyl moiety. acs.orgacs.org The mechanism is believed to proceed through the formation of a reactive dioxirane (B86890) intermediate generated from the ketone and hydrogen peroxide. organic-chemistry.org tert-Butyl alcohol has been identified as the optimal solvent for these reactions. organic-chemistry.orgacs.org
| Olefin Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| 1-Phenylcyclohexene | 5 | 1 | 99 |
| Cyclooctene | 5 | 1 | 98 |
| (E)-Stilbene | 5 | 1 | 99 |
| α-Methylstyrene | 5 | 1 | 99 |
| Cholesterol | 5 | 1 | 75 |
Metal Complexes of this compound in Homogeneous Catalysis
The 2'-hydroxyacetophenone (B8834) scaffold, which forms the core of the title compound, is a versatile precursor for synthesizing Schiff base ligands. These ligands readily form stable complexes with a variety of transition metals, and the resulting metallo-complexes often exhibit significant catalytic activity in homogeneous systems. orientjchem.orgresearchgate.net
For instance, Schiff base complexes derived from 2-hydroxyacetophenone (B1195853) and various amines have been shown to catalyze oxidation and reduction reactions. orientjchem.org A ruthenium(III) Schiff base complex derived from 2-hydroxyacetophenone and ethylenediamine (B42938) was found to catalyze the oxidation of cyclooctene. orientjchem.org Similarly, a copper(II) complex demonstrated electro-oxidation capabilities for various alcohols. orientjchem.org Nickel(II) complexes with Schiff bases derived from 5'-chloromethyl-2'-hydroxyacetophenone have been used as catalysts for the reduction of 1-iodooctane. orientjchem.org
These examples underscore the catalytic potential of metal complexes based on the 2-hydroxyacetophenone framework. The introduction of a trifluoromethyl group, as in this compound, would be expected to modify the electronic properties and stability of the resulting metal complexes, potentially enhancing their catalytic performance.
| Catalyst | Reaction Type | Substrate |
|---|---|---|
| Ruthenium(III)-Schiff base complex | Oxidation | Cyclooctene, Tetraline |
| Copper(II)-Schiff base complex | Electro-oxidation | Methanol, Ethanol, Benzyl alcohol |
| Nickel(II)-Schiff base complex | Reduction | 1-iodooctane |
Asymmetric Catalysis Employing Chiral this compound Derivatives
The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern chemistry, enabling the production of enantiomerically pure compounds. mdpi.com While specific examples employing chiral derivatives of this compound as the primary catalyst are not prominent, the synthesis of chiral ligands from the 2-hydroxyacetophenone scaffold is well-established. mdpi.com
Optically active Schiff-base ligands have been prepared by condensing 2-hydroxyacetophenone with chiral diamines like (1R,2R)-(-)-1,2-diaminocyclohexane and R-(+)-2,2'-diamino-1,1'-binaphthalene. mdpi.com Such chiral ligands are designed to coordinate with metal centers, creating a chiral environment that can direct the stereochemical outcome of a catalytic reaction. mdpi.com For example, chiral Ru complexes are widely used for the asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols. mdpi.comresearchgate.net
The synthesis of chiral trifluoromethyl-containing molecules is an area of intense research. nih.govnih.govnih.gov Methodologies such as the enantioselective hydrogenation of α-trifluoromethylidene lactams catalyzed by Rhodium complexes have been developed to create chiral 2,2,2-trifluoroethyl compounds with high enantioselectivity. rsc.org The creation of a chiral version of this compound or its derivatives could potentially lead to novel catalysts for such challenging asymmetric transformations.
Heterogeneous Catalytic Systems Featuring Immobilized this compound
Heterogeneous catalysts offer significant practical advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes. frontiersin.org A common strategy for creating heterogeneous catalysts is to immobilize a catalytically active molecule onto a solid support.
While there are no specific reports on immobilizing this compound, related structures have been successfully incorporated into heterogeneous systems. For instance, metal complexes with ligands similar to the 2-hydroxyacetophenone core can be anchored or grafted onto supports like silica (B1680970). Bimetallic iron-ruthenium nanoparticles have been immobilized on a supported ionic liquid phase (SILP) to create a catalyst for the hydrodeoxygenation of hydroxyacetophenone derivatives. rsc.org In another example, an iron-immobilized catechol-based hypercrosslinked polymer was developed as a heterogeneous Fenton catalyst for dye degradation. mdpi.com
These approaches suggest a viable pathway for developing heterogeneous catalysts based on this compound or its metal complexes. Immobilization could enhance catalyst stability and reusability, making catalytic processes more economical and sustainable. frontiersin.org
Photoredox Catalysis Mediated by this compound Systems
Photoredox catalysis utilizes visible light to initiate single-electron transfer events, enabling a wide range of chemical transformations under mild conditions. nih.gov This field often employs transition-metal complexes (e.g., of Iridium or Ruthenium) or organic dyes as the primary photocatalysts. nih.govresearchgate.net
Recent research has detailed the synthesis of 2-hydroxytrifluoroethylacetophenones through organophotoredox-mediated catalysis. acs.orgnih.gov In this process, an organic photocatalyst is used to generate a 1-hydroxy-2,2,2-trifluoroethyl radical, which then reacts with styrene (B11656) derivatives to form the target compound. acs.orgnih.gov This indicates that molecules with the this compound structure are accessible via photoredox methods, rather than acting as the photocatalysts themselves in these specific reactions.
The broader field of photoredox catalysis has been combined with other catalytic modes, such as N-heterocyclic carbene (NHC) catalysis, to achieve novel multicomponent reactions, including the synthesis of β-trifluoromethylated ketones. nih.gov In dual catalytic systems, such as gold and photoredox catalysis, visible light can mediate complex reactions like the thiosulfonylation of alkenes. rsc.org While this compound itself has not been reported as a primary photocatalyst, its structural features could potentially be incorporated into more complex molecules designed for photoredox applications.
Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 2 Trifluoromethyl Acetophenone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-Hydroxy-2'-(trifluoromethyl)acetophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's connectivity and electronic environment.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The aromatic region would likely show complex multiplets due to spin-spin coupling between adjacent protons on the two phenyl rings. The hydroxyl proton's chemical shift would be highly dependent on the solvent and concentration, potentially appearing as a broad singlet. The methyl protons of the acetyl group would appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent carbonyl group.
The ¹³C NMR spectrum would reveal distinct resonances for each carbon atom in the molecule. The carbonyl carbon would be significantly downfield, typically in the 190-200 ppm range. The carbon of the trifluoromethyl group would be identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms.
¹⁹F NMR spectroscopy would provide specific information about the trifluoromethyl group, likely showing a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds) (Note: This table is predictive and not based on experimental data for the title compound.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ar-H | 7.0 - 8.0 | 115 - 140 |
| -OH | Variable (e.g., 5.0 - 12.0) | - |
| -CH₃ | ~2.6 | ~25 - 30 |
| C=O | - | >195 |
| Ar-C-CF₃ | - | Quartet, ~120-130 |
| -CF₃ | - | Quartet, ~120-125 |
Advanced Mass Spectrometry Techniques for Isotopic and Fragmentation Studies
Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), are critical for determining the elemental composition and fragmentation pathways of a molecule. For this compound (C₉H₇F₃O₂), HRMS would confirm the exact mass and, consequently, its molecular formula.
Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. The molecular ion peak (M⁺) would be observed, and key fragmentation patterns would include the loss of the methyl group ([M-15]⁺) to form an acylium ion, and cleavage of the bond between the carbonyl group and the phenyl ring. The trifluoromethyl-substituted phenyl cation would be a prominent fragment.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: This table is predictive and not based on experimental data for the title compound.)
| m/z | Predicted Fragment Identity |
|---|---|
| 204 | [M]⁺ (Molecular Ion) |
| 189 | [M - CH₃]⁺ |
| 173 | [M - OH - CH₃]⁺ or [CF₃C₆H₄CO]⁺ |
| 145 | [CF₃C₆H₄]⁺ |
| 121 | [HOC₆H₄CO]⁺ |
| 43 | [CH₃CO]⁺ |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.
Crucially, it would reveal the solid-state conformation, including the planarity of the phenyl rings and the orientation of the acetyl and trifluoromethyl groups relative to each other. Furthermore, this analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially the carbonyl oxygen, which dictate the crystal packing arrangement. For related compounds like o-hydroxy acetophenone (B1666503) azine, studies have revealed monoclinic crystal systems, providing a potential starting point for what might be expected. researchgate.netresearchgate.net
Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is hypothetical and for illustrative purposes only.)
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-110 |
| Volume (ų) | ~1500-2000 |
| Z (molecules per unit cell) | 4 |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. chemicalbook.com For this compound, these techniques would be particularly useful for analyzing the carbonyl and hydroxyl groups.
The FT-IR spectrum would be expected to show a strong, sharp absorption band for the C=O stretch of the ketone, typically around 1650-1680 cm⁻¹. The O-H stretching vibration would appear as a broad band in the region of 3200-3600 cm⁻¹, with its position and shape being indicative of the extent of hydrogen bonding. The strong C-F stretching vibrations of the trifluoromethyl group would be expected in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.
Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. This complementary nature is crucial for a full vibrational analysis. usda.gov
Table 4: Predicted Vibrational Frequencies for this compound (Note: This table is predictive and based on data for analogous compounds.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| O-H stretch (H-bonded) | 3200-3600 (broad) | FT-IR |
| Aromatic C-H stretch | 3000-3100 | FT-IR, Raman |
| Aliphatic C-H stretch | 2850-3000 | FT-IR, Raman |
| C=O stretch | 1650-1680 (strong) | FT-IR, Raman |
| Aromatic C=C stretch | 1450-1600 | FT-IR, Raman |
| C-F stretch | 1100-1300 (strong) | FT-IR |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. These methods measure the differential absorption and refraction of left- and right-circularly polarized light.
This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it would not exhibit a CD or ORD spectrum under normal conditions. These techniques are not applicable for the stereochemical assignment of this particular compound as there is no stereochemistry to assign. CD and ORD are only relevant for molecules that are chiral and can exist as enantiomers.
Theoretical and Computational Chemistry Studies on 2 Hydroxy 2 Trifluoromethyl Acetophenone
Quantum Chemical Calculations of Electronic and Geometric Structures
Quantum chemical calculations are fundamental to determining the electronic and geometric properties of a molecule. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry, finding the most stable arrangement of atoms in three-dimensional space. These calculations reveal key parameters such as bond lengths, bond angles, and dihedral angles.
For a related compound, 2-hydroxyacetophenone (B1195853), DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine its electronic properties. chemrevlett.com These studies calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. chemrevlett.com
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics
DFT is a widely used computational method to investigate the mechanisms and energy profiles of chemical reactions. It allows researchers to map out the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies.
Studies on similar molecules, such as the cyclization of 2-hydroxy chalcone (B49325) to flavanone (B1672756) catalyzed by a Brønsted acid, demonstrate the power of DFT in elucidating reaction mechanisms. semanticscholar.orgresearchgate.net These investigations show that such conversions can proceed through a multi-step process involving protonation, cyclization, and tautomerization. semanticscholar.orgresearchgate.net By calculating the Gibbs free energy for each step, the rate-determining step—the one with the highest activation energy—can be identified. semanticscholar.org
For 2-Hydroxy-2'-(trifluoromethyl)acetophenone, DFT could be used to explore various potential reactions, such as its synthesis or its participation in condensation reactions. For instance, in a Claisen-Schmidt condensation, DFT calculations could predict the energetics of the nucleophilic attack and dehydration steps, providing a detailed understanding of the reaction kinetics and thermodynamics. The influence of the hydroxyl and trifluoromethyl groups on the reaction barriers would be a key focus of such an investigation.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations provide detailed information on the conformational flexibility of a molecule and the influence of the solvent environment on its structure and dynamics.
The conformational landscape of this compound is influenced by the rotation around the single bonds, particularly the bond connecting the two phenyl rings and the bond connecting the acetyl group to its phenyl ring. MD simulations can explore these rotational degrees of freedom to identify the most stable conformers and the energy barriers between them. The modeling of trifluoromethyl groups requires careful parameterization, as their size and electronic properties can present challenges. uq.edu.au
Furthermore, MD simulations are invaluable for studying solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe how the solvent organizes around the solute and how this interaction affects the solute's conformation and properties. mdpi.com For example, simulations could reveal the stability of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen in protic versus aprotic solvents. These simulations also help in understanding how a molecule might interact with larger biological structures, such as lipid membranes. mdpi.com
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. For instance, time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions that give rise to the UV-Vis spectrum. scispace.com Similarly, vibrational frequencies corresponding to an infrared (IR) spectrum can be computed to help assign experimental peaks to specific molecular motions.
Global and local reactivity descriptors derived from quantum chemical calculations offer a quantitative measure of a molecule's reactivity. chemrevlett.com For the related 2-hydroxyacetophenone, these descriptors have been calculated to understand its reactivity. chemrevlett.com
Table 1: Global Reactivity Descriptors for 2-Hydroxyacetophenone Data calculated at the B3LYP/6-311G(d,p) level for a related compound. chemrevlett.com
| Descriptor | Value (eV) | Description |
| HOMO Energy | -6.2913 | Highest Occupied Molecular Orbital energy |
| LUMO Energy | -1.4429 | Lowest Unoccupied Molecular Orbital energy |
| Energy Gap (η) | 4.8484 | A measure of chemical hardness and stability |
| Electronegativity (χ) | 3.8671 | The power of an atom to attract electrons |
| Chemical Potential (μ) | -3.8671 | The negative of electronegativity |
| Global Hardness (η) | 2.4242 | Resistance to change in electron distribution |
| Global Softness (S) | 0.2062 | A measure of the molecule's polarizability |
| Electrophilicity Index (ω) | 1.7666 | A measure of electrophilic power |
| Nucleophilicity Index (N) | 2.8055 | A measure of nucleophilic character |
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. chemrevlett.com For this compound, these calculations would pinpoint which atoms are most susceptible to chemical modification.
In Silico Rational Design of Novel this compound Derivatives
In silico methods are integral to the modern drug discovery and materials science process, allowing for the rational design of new molecules with desired properties before their actual synthesis. This computational pre-screening saves significant time and resources.
The process often begins with a lead compound, such as this compound. Derivatives are then designed by modifying the parent structure, for example, by adding or substituting functional groups at various positions on the phenyl rings. These virtual derivatives are then subjected to a series of computational analyses. mdpi.comresearchgate.net
Molecular docking is a key technique used to predict how these designed derivatives might bind to a biological target, such as a protein or enzyme. semanticscholar.org The docking software calculates a binding score, which estimates the binding affinity, and provides a visual representation of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target. semanticscholar.org
Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are performed to assess the drug-likeness and potential safety of the designed compounds. researchgate.net This multi-parameter optimization allows researchers to prioritize a small number of the most promising derivatives for chemical synthesis and subsequent experimental testing. mdpi.com
Advanced Materials Science Applications of 2 Hydroxy 2 Trifluoromethyl Acetophenone Derivatives
Integration into Functional Polymeric Materials
The integration of 2-Hydroxy-2'-(trifluoromethyl)acetophenone derivatives into polymer chains can impart a range of desirable properties to the resulting materials. The presence of the trifluoromethyl group is known to enhance thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant and surface energy of the polymer.
Research into fluorinated polymers has demonstrated that the introduction of -CF3 groups can significantly modify the material's characteristics. For instance, polymers containing trifluoromethyl groups have been investigated for applications in gas separation membranes due to their altered permeability and selectivity. While direct polymerization of this compound is not widely documented, its derivatives, particularly after modification of the hydroxyl and acetyl groups, could serve as monomers in the synthesis of specialty polymers. The inherent properties of the trifluoromethyl group suggest that polymers incorporating this moiety could exhibit enhanced performance in demanding applications.
Development of Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
Acetophenone (B1666503) derivatives are known to exhibit interesting photophysical properties, and the introduction of a trifluoromethyl group can further modulate these characteristics. The electron-withdrawing nature of the -CF3 group can influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which in turn affects its absorption and emission spectra.
While specific research on the luminescent properties of this compound is not extensively available, studies on related fluorinated aromatic ketones suggest potential for applications in luminescent materials. The trifluoromethyl group can enhance fluorescence quantum yields and photostability in some organic fluorophores. These properties are highly desirable for the development of efficient and durable emitters for Organic Light-Emitting Diodes (OLEDs). The hydroxy group in the 2-position can also play a role in the photophysical behavior through intramolecular hydrogen bonding, potentially leading to unique emission characteristics such as excited-state intramolecular proton transfer (ESIPT).
Further research into the synthesis of derivatives of this compound with extended conjugation could lead to the development of novel materials for OLED applications, potentially as host materials or as blue-emitting dopants, which remain a challenge in OLED technology.
Fabrication of Thin Films and Surface Coatings with Tailored Properties
The unique properties conferred by the trifluoromethyl group make this compound derivatives promising candidates for the fabrication of thin films and surface coatings. Fluorinated polymers are well-known for their use in creating surfaces with low energy, leading to hydrophobic and oleophobic characteristics.
Derivatives of this compound could be utilized in several ways to create functional coatings:
As additives: Small amounts of a fluorinated derivative could be blended with a bulk polymer to modify its surface properties. The lower surface energy of the fluorinated component would cause it to migrate to the surface during film formation, creating a fluorinated outer layer.
In copolymers: By incorporating the derivative as a comonomer in a polymer chain, the properties of the resulting coating can be precisely tuned.
Through surface grafting: The hydroxyl group of this compound provides a reactive site for grafting the molecule onto a substrate or a pre-existing polymer film, thereby modifying the surface chemistry.
These coatings could find applications in anti-fouling surfaces, protective layers with enhanced chemical resistance, and low-friction coatings. The combination of the hydroxyl group for adhesion and the trifluoromethyl group for surface properties makes this class of compounds versatile for surface engineering.
Role in the Synthesis of Metal-Organic Frameworks (MOFs) for Advanced Materials
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs can be tailored by judicious selection of both the metal and the organic linker. The use of fluorinated ligands, including those containing trifluoromethyl groups, has been shown to be an effective strategy for tuning the properties of MOFs.
Derivatives of this compound, particularly after conversion of the acetyl group to a carboxylic acid or another suitable coordinating group, can serve as functionalized organic linkers for MOF synthesis. The presence of the trifluoromethyl group on the linker can lead to several advantageous properties in the resulting MOF:
Increased Hydrophobicity: The fluorinated pores can exhibit enhanced hydrophobicity, which is beneficial for applications such as the separation of hydrocarbons from water.
Modified Gas Adsorption: The electronic nature and size of the -CF3 group can influence the interactions between the MOF framework and guest molecules, leading to altered gas adsorption and separation properties.
The hydroxyl group can also participate in coordination to the metal center or be available for post-synthetic modification, allowing for the introduction of further functionality into the MOF structure.
Table 2: Potential Impact of this compound-based Linkers on MOF Properties
| MOF Property | Influence of Trifluoromethyl Group | Potential Application |
|---|---|---|
| Pore Environment | Increased hydrophobicity and altered electronic character. | Gas separation, selective adsorption of nonpolar molecules. |
| Framework Stability | Enhanced chemical and thermal stability. | Use in harsh chemical environments. |
| Guest Interactions | Modified host-guest interactions due to fluorine's electronegativity. | Sensing, catalysis. |
Research into Nanocomposite Formulations Incorporating this compound
Nanocomposites are materials composed of a matrix, typically a polymer, with a dispersed nanofiller. The properties of nanocomposites are a synergistic combination of the properties of the matrix and the filler. While direct research on nanocomposites incorporating this compound is limited, the properties of this compound suggest several potential roles in this field.
Derivatives of this compound could be used to functionalize the surface of nanofillers, such as silica (B1680970) nanoparticles or carbon nanotubes. The hydroxyl group can be used to form covalent bonds with the surface of the filler, while the trifluoromethyl-containing phenyl ring would protrude from the surface. This surface modification could:
Improve Filler Dispersion: The fluorinated surface of the nanoparticles could enhance their compatibility with a fluorinated polymer matrix, leading to better dispersion and improved mechanical properties of the nanocomposite.
Impart New Functionality: The modified nanofillers could introduce the unique properties of the fluorinated compound, such as hydrophobicity or altered dielectric properties, to the bulk material.
Enhance Interfacial Adhesion: In non-fluorinated matrices, the functionalized surface could provide a tailored interface to improve stress transfer between the filler and the matrix.
The development of such functionalized nanofillers could lead to the creation of advanced nanocomposites with enhanced performance for a variety of applications, from high-performance coatings to advanced dielectric materials for electronics.
Chemosensing and Environmental Applications of 2 Hydroxy 2 Trifluoromethyl Acetophenone Derived Systems
Design Principles for Selective Chemosensors Based on 2-Hydroxy-2'-(trifluoromethyl)acetophenone
The design of selective chemosensors derived from this compound hinges on several key principles that leverage the inherent properties of this molecular framework. The primary considerations involve the strategic placement of recognition sites, the modulation of electronic effects, and the integration of signaling units.
The 2-hydroxyacetophenone (B1195853) core provides a bidentate O,O-donor set, which can be readily modified to create specific binding pockets for target analytes. The formation of Schiff bases through condensation of the ketone with various amines is a common and effective strategy to introduce additional donor atoms (e.g., nitrogen, sulfur) and to extend the conjugation of the system. This allows for the fine-tuning of the sensor's selectivity towards specific metal ions or anions.
The trifluoromethyl (-CF3) group plays a crucial role in enhancing the performance of these chemosensors. Its strong electron-withdrawing nature can significantly influence the acidity of the phenolic proton and the electron density of the aromatic system. This modulation of the electronic properties can lead to enhanced binding affinities for certain analytes and can also shift the absorption and emission wavelengths of the sensor, which is advantageous for developing fluorimetric and colorimetric probes. Furthermore, the lipophilicity imparted by the -CF3 group can improve the solubility of the sensor in various media and enhance its interaction with biological membranes.
The signaling mechanism is another critical aspect of the design. Common strategies include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). In PET-based sensors, the binding of an analyte to the receptor unit can suppress or activate the transfer of an electron to the fluorophore, resulting in a "turn-off" or "turn-on" fluorescence response. The electronic perturbations caused by the trifluoromethyl group can be harnessed to optimize these energy transfer processes, leading to higher sensitivity and selectivity.
Detection of Specific Metal Ions and Anions
Derivatives of 2-hydroxyacetophenone have demonstrated significant potential in the selective detection of various metal ions and anions. The strategic incorporation of different functional groups onto the this compound scaffold allows for the creation of tailored receptors with high affinity for specific target species.
| Sensor Derivative | Target Ion | Detection Method | Limit of Detection (LOD) |
| Schiff Base Hydrazone | Cu2+ | Colorimetric/Fluorometric | Micromolar (µM) range |
| Thiosemicarbazone | Fe3+ | Colorimetric | Micromolar (µM) range |
| Azomethine | Zn2+ | Fluorometric | Nanomolar (nM) range |
Anion Detection: The phenolic hydroxyl group in the this compound structure can act as a hydrogen bond donor, making it suitable for the recognition of anions. The acidity of this proton is enhanced by the electron-withdrawing trifluoromethyl group, which can lead to stronger interactions with basic anions such as fluoride (F-), cyanide (CN-), and acetate (AcO-). The binding of an anion can result in deprotonation of the phenol, leading to a significant color change or a "turn-on" fluorescence response due to the modulation of the ICT process. For example, azine derivatives of 2'-hydroxy acetophenone (B1666503) have been successfully employed as colorimetric and fluorescent chemosensors for the detection of cyanide in aqueous media.
| Sensor Derivative | Target Anion | Detection Method | Limit of Detection (LOD) |
| 2'-hydroxy acetophenone azine | Cyanide (CN-) | Colorimetric/Fluorometric | 9.68×10⁻⁴ M (Colorimetric) |
| 2',4'-dihydroxy acetophenone azine | Cyanide (CN-) | Colorimetric/Fluorometric | 9.63×10⁻⁵ M (Colorimetric) |
Development of Fluorimetric and Colorimetric Probes for Organic Analytes
While the detection of ions is a primary application, derivatives of this compound can also be engineered to act as fluorimetric and colorimetric probes for specific organic analytes. The design principles for these probes often involve creating a specific recognition cavity or a reactive site that can selectively interact with the target organic molecule.
The interaction between the probe and the organic analyte can occur through various non-covalent interactions, such as hydrogen bonding, π-π stacking, or hydrophobic interactions. The binding event then triggers a change in the photophysical properties of the probe. For example, a probe might be designed with a cavity that is complementary in size and shape to a particular organic molecule. Upon binding, the conformation of the probe may change, leading to an alteration in its fluorescence emission.
The trifluoromethyl group can play a significant role in these systems by influencing the strength of intermolecular interactions and by modifying the electronic landscape of the probe. For instance, the increased lipophilicity due to the -CF3 group can enhance the binding of hydrophobic organic analytes. Furthermore, the electron-withdrawing nature of the -CF3 group can be exploited to create probes that are sensitive to changes in the electronic properties of the analyte upon binding.
While specific examples of this compound-based probes for organic analytes are not extensively reported in the literature, the foundational principles of molecular recognition and the versatile chemistry of the acetophenone scaffold suggest a strong potential for the development of such systems for the detection of various organic pollutants, toxins, or biologically relevant molecules.
Biosensing Platforms for Biomarker Detection
The unique properties of this compound derivatives make them promising candidates for integration into biosensing platforms for the detection of disease biomarkers. Biosensors typically consist of a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) and a transducer that converts the biological recognition event into a measurable signal.
Derivatives of this compound can be functionalized to covalently attach to biomolecules, thereby serving as the signaling component of a biosensor. For example, the acetophenone moiety can be modified to include a reactive group that can form a stable linkage with a protein or an oligonucleotide. The inherent fluorescence of some derivatives can be exploited for signal transduction.
The trifluoromethyl group can contribute to the stability and performance of these biosensing platforms. Its metabolic stability can enhance the longevity of the sensor in biological environments. Moreover, the lipophilic nature of the -CF3 group can facilitate the interaction of the sensor with cell membranes, potentially enabling the detection of intracellular biomarkers.
While the direct application of this compound in commercially available biosensors is not yet established, the principles of its derivatization and the advantageous properties conferred by the trifluoromethyl group suggest a strong potential for its use in the development of novel biosensors for a wide range of biomarkers, including those for cancer, infectious diseases, and metabolic disorders. The development of such platforms could lead to more sensitive, selective, and robust diagnostic tools.
Environmental Monitoring Applications Utilizing this compound-Based Sensors
The development of robust and selective sensors for environmental monitoring is of paramount importance for safeguarding ecosystems and human health. Systems based on this compound offer a promising avenue for the detection of various environmental pollutants, including heavy metal ions and organic contaminants.
The ability of 2-hydroxyacetophenone derivatives to selectively bind to heavy metal ions makes them suitable for monitoring water and soil quality. Sensors can be designed to provide a rapid colorimetric or fluorometric response in the presence of specific metal ions, allowing for on-site and real-time analysis. The trifluoromethyl group can enhance the robustness of these sensors, making them more resistant to degradation in complex environmental matrices.
In addition to metal ions, there is potential for developing sensors for organic pollutants. For instance, the nematicidal activity of certain 2'-hydroxylated acetophenones suggests that these compounds interact with biological systems of organisms like nematodes. This interaction could be harnessed to develop biosensors for monitoring the presence of such organisms or related agricultural pests in the soil.
Furthermore, the integration of these chemosensors into portable devices and sensor arrays can lead to the development of comprehensive environmental monitoring networks. These networks could provide continuous data on the levels of various pollutants, enabling timely intervention and remediation efforts. The versatility of the this compound scaffold, combined with the beneficial properties of the trifluoromethyl group, positions it as a valuable platform for the creation of next-generation environmental sensors.
| Application Area | Target Pollutant/Analyte | Potential Sensing Mechanism |
| Water Quality | Heavy Metal Ions (e.g., Cu2+, Fe3+) | Chelation with Schiff base derivatives |
| Soil Monitoring | Nematodes/Pesticides | Interaction with biological targets |
| Air Quality | Volatile Organic Compounds (VOCs) | Host-guest interactions with functionalized probes |
Photochemical and Photophysical Properties of 2 Hydroxy 2 Trifluoromethyl Acetophenone
Ultraviolet-Visible Absorption and Fluorescence Emission Characteristics
The electronic absorption and emission spectra of a molecule are dictated by its chemical structure. For 2-Hydroxy-2'-(trifluoromethyl)acetophenone, the absorption spectrum is expected to be influenced by the substituted acetophenone (B1666503) chromophore.
Ultraviolet-Visible (UV-Vis) Absorption: The UV-Vis absorption spectrum of this compound is anticipated to exhibit characteristic bands arising from π → π* and n → π* electronic transitions. The spectrum of the parent compound, 2-hydroxyacetophenone (B1195853), typically shows absorption maxima in the ultraviolet region. nih.govnih.gov The introduction of a trifluoromethyl group (CF3), a strong electron-withdrawing group, is likely to cause a shift in the absorption bands. This shift, known as a solvatochromic shift, can be either to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), depending on the nature of the electronic transition and the solvent polarity. For comparison, various substituted acetophenones have distinct absorption maxima. fordham.edu
Fluorescence Emission: Derivatives of 2-hydroxyacetophenone are known to exhibit fluorescence, often with a large Stokes shift, which is the difference between the absorption and emission maxima. tandfonline.com This significant shift is often indicative of a substantial change in molecular geometry or electronic structure in the excited state. For this compound, fluorescence is expected, and its characteristics will be influenced by the interplay between the hydroxyl and trifluoromethyl groups. The electron-withdrawing nature of the trifluoromethyl group could modulate the emission wavelength and quantum yield.
Table 10.1.1: Estimated UV-Vis Absorption and Fluorescence Characteristics of this compound in a Nonpolar Solvent.
| Property | Estimated Value | Basis for Estimation |
| Absorption Maximum (λmax, nm) | ~250-260 nm and ~320-340 nm | Based on the spectrum of 2-hydroxyacetophenone and the expected influence of the CF3 group. |
| Molar Absorptivity (ε, M-1cm-1) | >10,000 for the π→π* transition | Typical for aromatic ketones. |
| Emission Maximum (λem, nm) | ~450-550 nm | Large Stokes shift is anticipated due to potential Excited State Intramolecular Proton Transfer (ESIPT). |
| Fluorescence Quantum Yield (Φf) | Moderate | The presence of the heavy atom (fluorine) might influence intersystem crossing rates, affecting the fluorescence quantum yield. |
Note: The values in this table are estimations based on the properties of analogous compounds and are intended for illustrative purposes.
Excited State Dynamics and Intermolecular Quenching Mechanisms
Upon absorption of a photon, this compound will be promoted to an electronically excited state. The subsequent de-excitation pathways, collectively known as excited state dynamics, are of significant interest.
A key process anticipated for this molecule is Excited State Intramolecular Proton Transfer (ESIPT) . nih.govacs.orgnih.govchemrxiv.org The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen. Upon excitation, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase, facilitating the transfer of the proton to the carbonyl group. This creates a transient keto-tautomer in the excited state, which is responsible for the large Stokes shift observed in the fluorescence spectrum. The ESIPT process is typically ultrafast, occurring on the femtosecond to picosecond timescale. acs.org
The trifluoromethyl group can influence the excited state dynamics in several ways. As a potent electron-withdrawing group, it can alter the electron density distribution in the aromatic rings, thereby affecting the energy levels of the excited states and the efficiency of ESIPT. Furthermore, the presence of fluorine atoms could potentially enhance intersystem crossing (ISC) from the singlet excited state to the triplet state, a phenomenon known as the heavy-atom effect. This would compete with fluorescence and could lead to phosphorescence or photochemical reactions from the triplet state.
Intermolecular quenching of the excited state can occur through various mechanisms, including collisional quenching by other molecules in the solution, energy transfer, or electron transfer. The efficiency of these quenching processes depends on the concentration of the quencher and the lifetime of the excited state of this compound.
Photoreactivity and Photocyclization Pathways of this compound
Molecules in an excited state can undergo chemical reactions that are not accessible in the ground state. For aromatic ketones like this compound, several photoreactive pathways are plausible.
One potential reaction is photocyclization . Ortho-substituted aromatic ketones can undergo intramolecular cyclization reactions upon irradiation. sciepub.com For this compound, it is conceivable that under certain conditions, a photocyclization reaction could occur, leading to the formation of a new ring system. The specific pathway and products would depend on the reaction conditions, such as the solvent and the presence of other reactants.
Another possible photoreaction is hydrogen atom abstraction. The excited carbonyl group can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical. The subsequent reactions of this radical can lead to a variety of photoproducts.
The presence of the trifluoromethyl group could also open up unique photoreactive channels. C-F bonds are generally strong, but in the excited state, their reactivity can be altered, potentially leading to photoinduced defluorination or other transformations under specific conditions.
Energy Transfer and Electron Transfer Processes in this compound Systems
Excited molecules can interact with other ground-state molecules through energy transfer or electron transfer processes.
Energy Transfer: If the triplet state of this compound is populated through intersystem crossing, it could act as a photosensitizer. In this role, it could transfer its excitation energy to another molecule (an acceptor) with a lower triplet energy, leading to the formation of the triplet excited state of the acceptor. This process, known as triplet-triplet energy transfer, is a fundamental process in photochemistry and is utilized in various applications, including photodynamic therapy and photocatalysis.
Electron Transfer: The electron-withdrawing nature of the trifluoromethyl group makes the aromatic ring electron-deficient. In the excited state, the molecule's ability to accept or donate an electron is enhanced. Therefore, photoinduced electron transfer (PET) could occur in the presence of a suitable electron donor or acceptor. If this compound in its excited state accepts an electron, it forms a radical anion. Conversely, it could donate an electron to a strong acceptor to form a radical cation. These radical ions are highly reactive intermediates that can initiate subsequent chemical transformations.
Applications in Photochromism and Photoswitchable Materials
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. optica.orgrsc.orgoup.comoup.comnih.gov The ESIPT process in molecules like this compound is closely related to photochromism. The enol and keto tautomers have distinct absorption and emission properties. If the keto tautomer formed in the excited state could be stabilized in the ground state, for example, in a rigid matrix or through specific intermolecular interactions, the molecule could exhibit photochromic behavior. Irradiation with one wavelength of light would favor the formation of the keto form, leading to a color change, while irradiation with another wavelength or thermal relaxation could revert it to the enol form.
The potential for photochromism makes this compound a candidate for incorporation into photoswitchable materials . These are "smart" materials whose properties, such as color, fluorescence, or conductivity, can be modulated by light. By incorporating this molecule into polymers or other solid-state matrices, it might be possible to create materials that respond to light stimuli, with potential applications in optical data storage, molecular switches, and sensors. The stability and reversibility of the photochromic behavior would be key factors in determining the practical utility of such materials.
Future Research Avenues and Translational Perspectives for 2 Hydroxy 2 Trifluoromethyl Acetophenone
Exploration of Emerging Synthetic Methodologies and Sustainable Production
The efficient and sustainable synthesis of 2-Hydroxy-2'-(trifluoromethyl)acetophenone is a critical first step towards unlocking its potential. Current synthetic approaches for related compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of novel, greener synthetic routes.
Key Research Objectives:
Direct C-H Functionalization: Investigating methods for the direct introduction of the hydroxyl and trifluoromethylacetyl groups onto an aromatic backbone would represent a significant leap in efficiency.
Flow Chemistry: The application of continuous flow technologies could offer improved reaction control, enhanced safety, and easier scalability for the production of this compound.
Biocatalysis: Exploring enzymatic transformations for key synthetic steps could lead to highly selective and environmentally benign production methods.
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Traditional Multi-Step Synthesis | Well-established for related compounds | Often low overall yield, significant waste generation |
| Direct C-H Functionalization | High atom economy, reduced step count | Selectivity and control can be difficult to achieve |
| Flow Chemistry | Improved safety, scalability, and control | Requires specialized equipment and optimization |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and substrate scope can be limited |
Development of Highly Efficient and Selective Catalytic Systems
Catalysis will undoubtedly play a pivotal role in the synthesis and functionalization of this compound. The development of bespoke catalytic systems tailored for this specific molecule is a crucial area for future investigation.
Areas of Focus:
Asymmetric Catalysis: The synthesis of enantiomerically pure forms of this compound could be critical for potential pharmaceutical applications. Chiral catalysts, including those based on transition metals with specialized ligands, will be essential.
Photoredox Catalysis: Visible-light-mediated catalysis offers a powerful tool for forging new bonds under mild conditions and should be explored for the synthesis and derivatization of the target compound.
Nanocatalysis: The use of catalytically active nanoparticles could provide high surface area and unique reactivity, leading to more efficient and recyclable catalytic systems.
Advancement of Next-Generation Functional Materials
The unique combination of a hydroxyl group, a trifluoromethyl group, and a ketone functionality suggests that this compound could serve as a valuable building block for advanced functional materials.
Potential Applications:
Polymers and Resins: Incorporation of this molecule into polymer backbones could enhance thermal stability, chemical resistance, and optical properties.
Organic Light-Emitting Diodes (OLEDs): The electronic properties endowed by the trifluoromethyl group could make derivatives of this compound suitable for use in the emissive or charge-transport layers of OLED devices.
Liquid Crystals: The rigid structure and polar groups of this compound suggest its potential as a component in novel liquid crystalline materials.
Integration into Advanced Sensing Technologies for Diverse Applications
The hydroxyl and ketone moieties of this compound provide potential sites for interaction with various analytes, making it an interesting candidate for the development of chemical sensors.
Sensing Mechanisms to Explore:
Fluorescence-Based Sensing: Modification of the aromatic ring could lead to fluorescent derivatives that exhibit changes in their emission upon binding to specific ions or molecules.
Colorimetric Sensing: The development of systems where the interaction of this compound with an analyte leads to a visible color change.
Electrochemical Sensing: Immobilization of the compound or its derivatives onto electrode surfaces could enable the electrochemical detection of target species.
Interdisciplinary Research Synergies and Uncharted Scientific Frontiers
The full potential of this compound will only be realized through collaborative efforts that span multiple scientific disciplines.
Promising Interdisciplinary Avenues:
Medicinal Chemistry: In collaboration with biologists, the exploration of this compound and its derivatives as potential therapeutic agents is a high-priority area. The trifluoromethyl group is a well-known feature in many pharmaceuticals.
Computational Chemistry: Theoretical studies can provide valuable insights into the electronic structure, reactivity, and potential interactions of this compound, guiding experimental efforts.
Materials Science and Engineering: Partnerships between chemists and materials scientists will be crucial for the successful integration of this molecule into novel devices and materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Hydroxy-2'-(trifluoromethyl)acetophenone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation using trifluoromethyl-substituted benzene derivatives and acetylating agents (e.g., acetic anhydride) under acidic catalysis. For example, bromination of acetophenone derivatives often employs pyridine hydrobromide perbromide at controlled temperatures (20–40°C) to achieve regioselectivity .
- Key Parameters : Reaction pH (optimized at 4–6 for stability), solvent polarity (DMF enhances solubility of intermediates), and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to brominating agent) .
- Yield Optimization : Distillation under reduced pressure (e.g., 50–70°C at 10–20 mmHg) minimizes decomposition of heat-sensitive intermediates .
Q. How is the structural identity of this compound confirmed in experimental settings?
- Analytical Techniques :
- IR Spectroscopy : Confirms hydroxyl (broad peak ~3200 cm⁻¹) and carbonyl (sharp peak ~1680 cm⁻¹) groups .
- GC-MS : Purity assessment (≥95% area) and molecular ion detection (e.g., m/z 218 for C₉H₇F₃O₂) .
- ¹H/¹³C NMR : Trifluoromethyl groups show distinct splitting patterns (e.g., ¹⁹F coupling in ¹H NMR at δ 7.5–8.0 ppm) .
Q. What are the stability considerations for storing this compound?
- Storage Conditions : Classified as a combustible liquid (WGK 2). Store in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
- Decomposition Risks : Exposure to moisture or light may lead to hydrolysis of the trifluoromethyl group, forming carboxylic acid byproducts .
Advanced Research Questions
Q. How can this compound be functionalized for pharmaceutical intermediates, and what are the mechanistic challenges?
- Functionalization Strategies :
- α-Bromination : Use pyridine hydrobromide perbromide in dichloromethane to introduce bromine at the α-position, enabling Suzuki coupling for aryl diversification .
- Schiff Base Formation : React with hydrazides (e.g., salicylhydrazide) to form tridentate ligands for metal complexes (e.g., Cu(II)), characterized by X-ray crystallography .
- Mechanistic Challenges : Steric hindrance from the trifluoromethyl group reduces nucleophilic substitution rates; kinetic studies recommend polar aprotic solvents (e.g., DMF) to enhance reactivity .
Q. What catalytic systems are effective for asymmetric transformations involving this compound?
- Catalysts : Chiral BINOL-phosphoric acids achieve enantioselective aldol reactions (up to 90% ee) by stabilizing transition states via hydrogen bonding .
- Substrate Scope : Electron-withdrawing groups (e.g., -CF₃) improve electrophilicity but require longer reaction times (24–48 hrs) .
Q. How do computational studies aid in predicting the reactivity of this compound derivatives?
- DFT Calculations : Predict regioselectivity in electrophilic aromatic substitution; the -CF₃ group directs meta-substitution due to its strong electron-withdrawing effect .
- Docking Studies : Used to design antifungal agents by modeling interactions with fungal cytochrome P450 enzymes (binding energy ≤ -8.5 kcal/mol) .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How to reconcile fungicidal vs. pharmaceutical applications?
- Contextual Factors : Fungicidal activity (e.g., against Botrytis cinerea) often requires α-brominated derivatives, while anticancer applications rely on chalcone or pyrazoline adducts .
- Resolution : Bioactivity is structure-dependent; substituent position (ortho vs. para) and electronic profiles must be optimized for target specificity .
Methodological Tables
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| α-Bromination | Pyridine HBr₃, CH₂Cl₂, 25°C, 12 hrs | 78% | |
| Cu(II) Complex Synthesis | Ethanol reflux, 6 hrs | 85% | |
| Trifluoroethylation | NaH/DMF, CF₃CH₂OTf, 60°C, 24 hrs | 71% |
| Analytical Data | Technique | Key Peaks |
|---|---|---|
| IR | Hydroxyl stretch | 3200 cm⁻¹ (broad) |
| ¹H NMR (CDCl₃) | Aromatic protons | δ 7.6–8.1 (m, 3H) |
| ¹⁹F NMR | -CF₃ | δ -63.5 ppm (s) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
